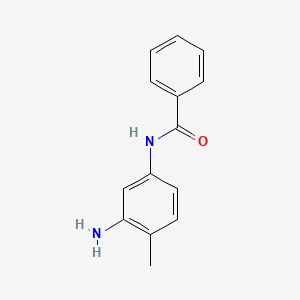

N-(3-amino-4-methylphenyl)benzamide

Description

Contextualization as a Significant Chemical Scaffold in Contemporary Organic Synthesis

N-(3-amino-4-methylphenyl)benzamide serves as a crucial intermediate and building block in modern organic synthesis. Its bifunctional nature, possessing both a reactive amino group and a benzamide (B126) moiety, allows for a variety of chemical transformations, making it a versatile tool for synthetic chemists. The synthesis of this compound itself has been a subject of study, with modern techniques such as continuous flow synthesis in microreactors being explored to achieve efficient and scalable production. researchgate.netresearchgate.net This highlights the industrial relevance of this compound as an intermediate for the manufacturing of various fine chemicals, including dyes and pharmaceuticals. nih.gov

The utility of the this compound scaffold extends to its use in the construction of more complex molecular architectures. The presence of the amino group on the phenyl ring provides a convenient handle for further functionalization, allowing for the generation of diverse libraries of compounds. This is particularly valuable in combinatorial chemistry, where the rapid synthesis of a multitude of related compounds is essential for high-throughput screening and drug discovery efforts.

Interdisciplinary Relevance in Chemical Biology and Medicinal Chemistry Research

The N-phenylbenzamide core, of which this compound is a prime example, is a recognized privileged scaffold in medicinal chemistry. This means that this structural motif is found in a variety of biologically active compounds, suggesting that it possesses favorable properties for interacting with biological targets.

The most prominent application of the this compound scaffold is in the development of protein kinase inhibitors. nih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The N-phenylbenzamide structure has been shown to be a key pharmacophore for binding to the ATP-binding site of several kinases, leading to the inhibition of their activity.

Beyond cancer, derivatives of the N-phenylbenzamide scaffold have shown promise in other therapeutic areas. For instance, analogues have been investigated as potential antiviral agents, specifically against the Hepatitis B virus (HBV). nih.gov These derivatives were found to exert their antiviral effect by increasing the intracellular levels of APOBEC3G (A3G), a host protein with known anti-HBV activity. nih.gov Furthermore, N-phenylbenzamide derivatives have been explored as antiparasitic agents, targeting kinetoplastid parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov These compounds are believed to act by binding to the minor groove of the parasite's DNA. nih.gov The broad spectrum of biological activities associated with this scaffold underscores its significant interdisciplinary relevance.

Overview of Academic Research Trajectories for this compound and its Analogues

The academic research trajectory for this compound and its analogues has been heavily influenced by the success of the first-generation tyrosine kinase inhibitor, Imatinib. Imatinib, which contains a related N-phenyl-aminopyrimidine scaffold, revolutionized the treatment of chronic myeloid leukemia (CML) by targeting the Bcr-Abl fusion protein. This success spurred extensive research into related chemical structures, including N-phenylbenzamides, to develop new and improved kinase inhibitors.

A significant focus of this research has been to overcome the challenge of drug resistance that can emerge with Imatinib treatment. Researchers have systematically modified the this compound scaffold to create second and third-generation inhibitors with activity against Imatinib-resistant Bcr-Abl mutants. These modifications often involve the introduction of different substituents on both the benzamide and the N-phenyl rings to optimize binding affinity and selectivity.

More recent research has expanded the scope of investigation beyond Bcr-Abl inhibitors. Scientists are now exploring the potential of N-phenylbenzamide derivatives to target other kinases involved in various cancers and inflammatory diseases. nih.gov Additionally, as mentioned previously, the scaffold is being investigated for its potential in treating infectious diseases. nih.govnih.gov This evolution in research demonstrates a clear trajectory from a focused effort on a single target to a broader exploration of the therapeutic potential of this versatile chemical scaffold. The development of novel synthetic methodologies, such as multicomponent reactions, to efficiently generate libraries of N-phenylbenzamide derivatives for biological screening further illustrates the ongoing academic interest in this compound class. nih.gov

Properties

IUPAC Name |

N-(3-amino-4-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-7-8-12(9-13(10)15)16-14(17)11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMYHZKZDMIROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360503 | |

| Record name | N-(3-amino-4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221875-98-5 | |

| Record name | N-(3-amino-4-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering of N 3 Amino 4 Methylphenyl Benzamide

Conventional Synthetic Routes to N-(3-amino-4-methylphenyl)benzamide

Selective Acylation of Diamine Precursors for this compound Formation

A principal and direct method for synthesizing this compound is the selective acylation of 3,4-diaminotoluene (B134574). researchgate.netpatsnap.com This process involves the reaction of the diamine with an acylating agent, such as benzoyl chloride, to introduce a benzoyl group onto one of the amino groups. researchgate.net The key challenge in this route is achieving mono-acylation at the desired position, as the presence of two nucleophilic amino groups can lead to the formation of di-acylated by-products. The reaction is typically performed in a suitable solvent and may involve the use of a base to neutralize the acid generated during the reaction. researchgate.net

Mechanistic Aspects of Monoacylation and By-product Coexistence

The selective mono-acylation of 3,4-diaminotoluene is governed by the differential reactivity of its two amino groups. The amino group at the 3-position is generally more nucleophilic and sterically accessible than the one at the 4-position, which is ortho to a methyl group. This difference in reactivity allows for a degree of selectivity in the acylation reaction.

However, the formation of the di-acylated by-product, N,N'-(4-methyl-1,3-phenylene)dibenzamide, is a common issue. researchgate.net The extent of by-product formation is influenced by factors such as the stoichiometry of the reactants, reaction temperature, and the nature of the solvent and acylating agent. researchgate.netgoogle.com The reaction mechanism involves the nucleophilic attack of an amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. The initial mono-acylation product can undergo a second acylation if the reaction conditions are not carefully controlled.

Screening and Optimization of Acylating Reagents and Reaction Conditions

To maximize the yield of the desired mono-acylated product and minimize by-product formation, extensive screening and optimization of reaction parameters are necessary. researchgate.netgoogle.com This includes the evaluation of various acylating agents, solvents, temperatures, and reaction times.

| Parameter | Variation | Observation |

| Acylating Agent | Benzoyl chloride, Benzoic anhydride | Benzoyl chloride is a common and reactive choice. researchgate.net |

| Solvent | Dichloromethane, Tetrahydrofuran (B95107), Acetonitrile (B52724) | The choice of solvent can influence reaction rates and selectivity. google.com |

| Temperature | 0°C to reflux | Lower temperatures can enhance selectivity towards mono-acylation. |

| Base | Pyridine (B92270), Triethylamine (B128534) | A base is often used to scavenge the generated acid (e.g., HCl). researchgate.net |

Continuous flow microreactor technology has also been explored for this synthesis, offering potential advantages in terms of process control and safety. researchgate.net

Nitro Group Reduction Strategies for this compound Synthesis

An alternative and widely used strategy for the synthesis of this compound involves the reduction of a nitro group in a suitable precursor, namely N-(4-methyl-3-nitrophenyl)benzamide. mdpi.com This two-step approach first involves the acylation of 4-methyl-3-nitroaniline (B15663) with benzoyl chloride to form the nitro-intermediate, followed by the reduction of the nitro group to an amino group.

Catalytic Hydrogenation Approaches for Nitro Intermediates

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. rsc.orggoogle.com This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas. rsc.orgmit.edu The reaction is usually carried out in a solvent like ethanol (B145695) or methanol (B129727) under controlled pressure and temperature. patsnap.comgoogle.com

The key advantages of catalytic hydrogenation include high yields, clean reaction profiles, and the generation of water as the only by-product. The choice of catalyst and reaction conditions can be optimized to ensure complete reduction of the nitro group without affecting other functional groups in the molecule. mit.edu For instance, palladium-based catalysts are often preferred for their high selectivity in nitro group reductions. rsc.orgmit.edu

| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Observations |

| 5% Pd/C | 20 | 120 | Tetrahydrofuran | High conversion to the amino compound. google.com |

| 5% Pt/C | 10 | 60 | Methanol | Effective for nitro group reduction. google.com |

| Raney Nickel | 1-3 MPa | 65-75 | Methanol | Used for the synthesis of the diaminotoluene precursor. patsnap.comgoogle.com |

Chemical Reduction Methodologies (e.g., Iron/HCl, Stannous Chloride)

Classical chemical reduction methods are also employed for the conversion of the nitro intermediate to this compound. mdpi.com These methods utilize stoichiometric amounts of a reducing agent in an acidic medium.

Iron/Hydrochloric Acid (Fe/HCl): The Béchamp reduction, using iron filings in the presence of a small amount of hydrochloric acid, is a well-established method for reducing aromatic nitro compounds. google.comunimi.itorgsyn.org The reaction is heterogeneous and involves the oxidation of iron to iron oxides. While effective, this method can require tedious workup procedures to remove the iron sludge. semanticscholar.org

Stannous Chloride (SnCl₂): Stannous chloride is another effective reducing agent for aromatic nitro compounds and is known for its mild reaction conditions. semanticscholar.org The reaction is typically carried out in an acidic solvent like ethanol or ethyl acetate. This method often provides high yields and is compatible with various functional groups. semanticscholar.org

Acid Chloride Ammonolysis and Amidation Approaches

The synthesis of this compound can be achieved through the selective acylation of 4-methyl-1,3-phenylenediamine using an acid chloride, such as benzoyl chloride. This method relies on the differential reactivity of the two amino groups in the diamine substrate. The position of the amino groups and the electronic effects of the methyl substituent influence their nucleophilicity, allowing for a targeted reaction. google.com

The reaction is typically conducted in the presence of a base, which serves to neutralize the hydrochloric acid generated during the acylation process. Tertiary amine bases like pyridine or triethylamine are commonly employed for this purpose. The choice of solvent and reaction conditions, including temperature, is crucial in controlling the selectivity of the acylation and minimizing the formation of the di-acylated by-product. google.comhud.ac.uk For instance, the reaction can be carried out by adding benzoyl chloride to a cooled solution of 4-nitro-1,3-phenylenediamine (B181760) in a solvent mixture such as 17% acetonitrile in tetrahydrofuran with pyridine. google.com The subsequent reduction of the nitro group would then yield the final product.

The general scheme for this selective acylation is as follows:

Scheme 1: Selective acylation of 4-methyl-1,3-phenylenediamine with benzoyl chloride.

This approach, while effective, necessitates careful control of reaction parameters to achieve high yields of the desired mono-acylated product. google.com

Advanced Flow Chemistry for Continuous Synthesis of this compound

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound, including enhanced safety, improved heat and mass transfer, and greater process control. researchgate.netresearchgate.net

Microreactor Technology Implementation and Design for Enhanced Efficiency

The implementation of microreactor technology has been demonstrated as a novel and efficient concept for the continuous synthesis of this compound. google.comresearchgate.net These systems typically consist of micro-scale channels that provide a high surface-area-to-volume ratio, leading to rapid mixing and precise temperature control. A common design involves a coiled microreactor, which ensures a well-defined residence time for the reactants. researchgate.net The use of such reactors can significantly intensify the process, leading to higher throughput and reduced reaction times compared to batch methods. researchgate.net

Kinetic Studies and Intrinsic Reaction Parameter Determination in Microflow Systems

Microflow systems are ideal for conducting kinetic studies to determine intrinsic reaction parameters due to their excellent control over reaction conditions. researchgate.net For the synthesis of this compound via selective acylation, the presence of two amine groups leads to a more complex reaction network involving both parallel and serial by-products. researchgate.net

Kinetic studies in a microflow system allow for the precise determination of reaction rate constants, activation energies, and pre-exponential factors for both the main reaction and the formation of by-products. researchgate.net This data is essential for developing a kinetic model that can accurately predict the conversion and selectivity of the acylation reaction. researchgate.net An established kinetic model can then be utilized to optimize reaction conditions to maximize the yield of the target compound. For example, a yield of 85.7% for this compound was achieved within 10 minutes in a microreactor by optimizing conditions based on a kinetic model. researchgate.net

Computational Fluid Dynamics (CFD) for Process Simulation and Optimization

Computational Fluid Dynamics (CFD) is a powerful tool used to simulate the fluid flow and reaction processes within a microreactor. google.comresearchgate.netresearchgate.net By solving the governing equations of fluid dynamics and chemical kinetics, CFD can provide detailed insights into the reaction environment, which are often difficult to obtain experimentally.

CFD simulations can effectively model the selectivity and conversion of the synthesis of this compound in a microreactor. google.comresearchgate.net These models take into account the complex interplay between fluid dynamics, mass transfer, and reaction kinetics. The good agreement often observed between experimental data and modeling outputs validates the use of CFD as a predictive tool for process performance. google.comresearchgate.net This predictive capability allows for the virtual screening of different reactor designs and operating conditions to identify those that favor the desired reaction pathway and suppress the formation of by-products.

Operating parameters such as temperature and residence time have a significant influence on the yield of this compound and the production of by-products. researchgate.net CFD simulations, in conjunction with experimental studies, have shown that increasing the temperature generally leads to an enhancement in the production of the desired amide. researchgate.net For instance, at a residence time of 420 seconds, increasing the temperature from 30°C to 70°C resulted in an increase in the production of this compound from approximately 42% to 76%. researchgate.net However, it is also noted that byproduct production increases with both increasing temperature and residence time. researchgate.net Therefore, a careful optimization of these parameters is necessary to maximize the yield of the target product while minimizing impurities.

Interactive Table: Effect of Temperature and Residence Time on Product Yield

| Temperature (°C) | Residence Time (s) | This compound Yield (%) |

|---|---|---|

| 30 | 420 | 42 |

Molecular Design, Structure Activity Relationship Sar , and Analogous Compound Development for N 3 Amino 4 Methylphenyl Benzamide

Rational Design Principles for Benzamide (B126) Derivatives

Rational drug design is a strategic approach that leverages the understanding of a compound's structure and its interactions with a biological target to create more effective drugs. wiley.com For benzamide derivatives, this process involves considering several key physicochemical parameters that influence their biological activity: lipophilicity, electronic effects, and steric factors. rasayanjournal.co.inubaya.ac.id

Lipophilicity: This property, often quantified by parameters like log P, influences a drug's ability to penetrate cell membranes. rasayanjournal.co.inubaya.ac.id

Electronic Effects: These relate to a drug's solubility and distribution and are described by parameters such as the Hammett constant (σ). rasayanjournal.co.inubaya.ac.id

Steric Parameters: These factors, including Molar Refractivity (MR), are crucial for determining the strength of the interaction between a drug and its receptor. rasayanjournal.co.inubaya.ac.id

The rational design of benzamide derivatives often begins by evaluating the biological activity of large collections of these chemicals to identify promising candidates. wiley.com Computational tools, such as molecular docking simulations, can predict how these compounds will bind to their target receptors, such as the ATP binding site of COX-2, providing insights into their potential efficacy. nih.gov This structure-based approach allows for the targeted synthesis of novel derivatives with improved pharmacological profiles. nih.govijsrst.com For instance, a series of N-substituted benzamide derivatives were designed based on the structure of the preclinical compound MS-275. researchgate.net

Systematic Structure-Activity Relationship (SAR) Investigations of N-(3-amino-4-methylphenyl)benzamide Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. acs.org For this compound and its analogues, these investigations provide a roadmap for optimizing their therapeutic potential.

The biological activity of benzamide derivatives can be finely tuned by introducing various substituents onto the amide and aromatic ring portions of the molecule. acs.org

The position and electronic nature of substituents on the phenyl rings of benzamide analogues significantly influence their activity. Studies on benzophenone (B1666685) analogues have shown that substitution at the para position of the C-ring is particularly beneficial. acs.org For example, adding a sulfonamide group at this position resulted in excellent potency against both wild-type and key mutant viruses in the context of HIV non-nucleoside reverse transcriptase inhibitors. acs.org

In another study on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, it was found that electronegative substituents in the para-position of the benzamide moiety increased the compound's potency as a positive allosteric modulator of the mGluR5 receptor. researchgate.net The introduction of a halogen atom at the ortho-position of the 1-phenyl ring further enhanced both binding and functional activities. researchgate.net These findings highlight the critical role of substituent positioning and electronic properties in modulating the biological effects of these compounds.

The table below summarizes the effect of different substituents on the activity of various benzamide derivatives.

| Derivative Class | Substituent Position | Substituent Type | Observed Effect on Activity | Reference |

| Benzophenone Analogues | para-position of C-ring | Sulfonamide | Excellent potency | acs.org |

| N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides | para-position of benzamide moiety | Electronegative | Increased potency | researchgate.net |

| N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides | ortho-position of 1-phenyl ring | Halogen | Increased binding and functional activity | researchgate.net |

Steric and lipophilic properties are also crucial determinants of the biological activity of benzamide derivatives. ubaya.ac.id Steric factors can influence the conformation of the molecule, which in turn affects its ability to bind to its target. For example, an ortho-methoxy substituent can cause steric hindrance that prevents the amide moiety from being coplanar with the benzene (B151609) ring, thereby altering its interactions. nih.gov

The table below illustrates the impact of specific substituents on the lipophilicity of N-[(2-pyrrolidinyl)methyl]-substituted benzamides.

| Substituent | Effect on Lipophilicity (log kw) | Reason | Reference |

| 6-hydroxy group | Increased by 0.4-0.8 | Intramolecular hydrogen bonding | nih.gov |

| 6-methoxy group | Decreased by 0.5 | --- | nih.gov |

| Additional ortho-methoxy substituent | Opposite effect to 6-hydroxy | Steric hindrance preventing coplanarity | nih.gov |

| 3-position substituent | Lowered by 0.3 | Steric and electronic influences on adjacent 2-methoxy group | nih.gov |

The three-dimensional shape, or conformation, of a molecule is critical to its biological function. researchgate.net For benzamide derivatives, conformational analysis helps to understand how the spatial arrangement of atoms influences their interaction with biological targets. The crystal structures of some benzamide derivatives have been determined to identify their binding sites for allosteric modulators of receptors like the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor. mdpi.com

The flexibility of the benzamide core allows it to adopt different conformations, which can be influenced by the presence of various substituents. This conformational flexibility is a key aspect of their ability to interact with a diverse range of biological targets. researchgate.net

Impact of Substituent Modifications on Amide and Aromatic Moieties

Rational Design and Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is a key step in the development of new therapeutic agents. researchgate.net This compound is a known intermediate in the production of several medicines. researchgate.net A common synthetic route involves the reaction of substituted benzoic acids with amines. mdpi.com For example, N-substituted benzamide derivatives have been synthesized by reacting substituted benzoyl chloride with different substituted anilines. ijsrst.com

More advanced techniques, such as continuous flow synthesis in microreactors, are being explored for the production of this compound. researchgate.net This method offers a new approach for the continuous and efficient synthesis of this important chemical intermediate. researchgate.net The synthesis of various analogues, such as N-substituted aminobenzamide scaffold derivatives, has also been reported, targeting specific enzymes like dipeptidyl peptidase-IV. nih.gov

The table below lists some of the synthesized N-substituted aminobenzamide derivatives and their reported yields.

| Compound Name | Yield (%) | Reference |

| N-(4-acetylphenyl)-4-(2-oxo-2-phenylethylamino)benzamide (66) | 75 | nih.gov |

| N-(4-acetylphenyl)-3-(2-oxo-2-phenylethylamino)benzamide (67) | 70 | nih.gov |

| N-(3-acetylphenyl)-4-(2-oxo-2-phenylethylamino)benzamide (68) | 68 | nih.gov |

| N-(4-acetylphenyl)-3-(2-oxo-2-phenylethylamino)benzamide (69) | 55 | nih.gov |

| N-(3-chlorophenyl)-4-(2-oxo-2-phenylethylamino)benzamide (60) | --- | nih.gov |

Generation of Diverse Chemical Libraries based on the Benzamide Scaffold

The benzamide moiety is a foundational structure in medicinal chemistry, and the generation of diverse chemical libraries based on this scaffold is a key strategy in drug discovery. A chemical library is a collection of stored chemicals, often comprising thousands or even millions of compounds, used in high-throughput screening to identify new drug leads. nih.govnih.gov The core principle is to create a wide array of structurally related molecules by systematically modifying a central chemical framework, or "scaffold." acs.orgrsc.org This approach allows researchers to efficiently explore a vast chemical space and investigate structure-activity relationships (SAR). acs.org

Historically, the focus of library generation was on producing immense numbers of compounds, often through techniques like combinatorial chemistry, which industrializes chemical synthesis using robotics and extensive computer data analysis. nih.govstanford.edu This initial numbers-driven approach, however, sometimes led to issues with the reproducibility of observed activity. stanford.edu Consequently, the industry has increasingly shifted towards the parallel synthesis of discrete, purified compounds to improve the reliability of screening outcomes. stanford.edu Both solid-phase and solution-phase synthesis techniques are employed. While solid-phase synthesis, where molecules are built on a polymer support, is powerful, it has been noted that many successful applications are dependent on amide bond formation, a key step in creating benzamide derivatives. stanford.edu

The process of creating a library can itself be optimized in a combinatorial fashion by varying parameters such as solvents, temperature, and reagents to refine the chemical protocol before scaling up for library synthesis. stanford.edu Ultimately, the goal is to generate libraries with high scaffold diversity, ensuring a broad representation of different core structures, or high density around a single, promising scaffold to thoroughly explore its potential. acs.org

| Library Generation Approach | Description | Key Characteristics |

|---|---|---|

| Combinatorial Chemistry | A technique to synthesize a large number of different but structurally related molecules in a short period. stanford.edu | Employs robotics and data analysis; can be performed using solid-phase or solution-phase methods. stanford.edu |

| Solid-Phase Synthesis | Molecules are covalently bound to a solid support (e.g., polymer bead) during a series of chemical reactions. stanford.edu | Facilitates purification as excess reagents can be washed away easily; particularly effective for amide bond formation. stanford.edu |

| Solution-Phase Synthesis | Reactions are carried out with all reactants, reagents, and catalysts dissolved in a solvent. | Often followed by purification like HPLC/MS to ensure the quality and identity of individual compounds. stanford.edu |

| Diversity-Oriented Synthesis | A strategy that aims to create structurally diverse and complex molecules, often starting from a common scaffold. researchgate.net | Focuses on generating skeletal diversity to explore novel areas of chemical space. researchgate.net |

Exploration of Heterocyclic and Aryl Substitutions

Following the generation of a library, or as a more focused effort, the exploration of specific substitutions on the this compound scaffold is critical for refining molecular properties. This process involves the strategic introduction of various heterocyclic and aryl groups at different positions on the parent molecule to understand and optimize its biological activity, a practice known as structure-activity relationship (SAR) analysis. acs.org The amide and sulfonamide moieties are integral to many biologically important compounds, and studying the effects of substituents on their structures is a common research focus. nih.gov

The synthesis of analogs with diverse substitutions is a well-established practice. For instance, palladium-catalyzed reactions have been developed for the synthesis of various N-substituted phthalimides and phthalic diamides, demonstrating the feasibility of creating a range of amide derivatives. acs.org Similarly, synthetic routes have been designed to produce series of new compounds bearing multiple points of molecular diversity, allowing for systematic exploration of how different substitutions impact function. nih.gov The substitution of a nitro group with various aryl groups via Grignard reagents is another example of a protocol that allows for the straightforward synthesis of diverse 2-substituted pyridine (B92270) derivatives, highlighting a method for aryl group introduction. science.gov These synthetic strategies enable the creation of novel analogs of this compound where the phenyl rings or amino group are modified with different aryl or heterocyclic systems.

| Core Scaffold | Potential Substitution Point | Example Substituent Class | Potential Research Goal |

|---|---|---|---|

| This compound | Benzoyl Ring | Aryl Groups (e.g., methoxyphenyl, nitrophenyl) | Modulate electronic properties and binding interactions. |

| This compound | 4-methylphenyl Ring | Heterocycles (e.g., pyridine, imidazole) science.gov | Introduce hydrogen bond donors/acceptors, alter solubility. science.gov |

| This compound | 3-amino Group | Alkyl or Acyl Groups | Modify basicity and steric profile. |

| This compound | Methyl Group | Halogens (e.g., F, Cl, Br) | Alter metabolic stability and lipophilicity. |

Computational and Theoretical Chemistry Studies of N 3 Amino 4 Methylphenyl Benzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions.

Prediction of Binding Modes and Key Intermolecular Interactions

Molecular docking simulations can predict how N-(3-amino-4-methylphenyl)benzamide might bind to a biological target, such as a protein receptor. The simulation places the ligand into the binding site of the target and evaluates the energetic favorability of various binding poses. For a compound like this compound, with its flexible backbone and multiple hydrogen bond donors and acceptors, a variety of binding modes are possible.

Key intermolecular interactions that can be predicted include:

Hydrogen Bonds: The amino group (-NH2) and the amide group (-CONH-) of this compound are capable of forming hydrogen bonds with amino acid residues in a protein's active site. For instance, the amide nitrogen could act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor.

Hydrophobic Interactions: The methyl-substituted phenyl ring and the benzamide (B126) moiety can engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-Pi Stacking: The aromatic rings of the compound can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A hypothetical docking study of this compound into a protein kinase active site, for example, might reveal the binding mode detailed in the table below.

| Interaction Type | Ligand Group | Receptor Residue | Distance (Å) |

| Hydrogen Bond | Amino group (-NH2) | Aspartic Acid (ASP) 168 | 2.9 |

| Hydrogen Bond | Amide N-H | Glutamic Acid (GLU) 91 | 3.1 |

| Hydrophobic Interaction | Methylphenyl ring | Leucine (LEU) 145 | 3.8 |

| Pi-Pi Stacking | Benzamide ring | Phenylalanine (PHE) 89 | 4.2 |

This table represents a hypothetical binding mode for illustrative purposes.

Estimation of Binding Affinities and Scoring Functions

A critical aspect of molecular docking is the use of scoring functions to estimate the binding affinity between the ligand and its target. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding.

Empirical scoring functions are commonly used and are based on a weighted sum of different energy terms, such as:

van der Waals interactions

Electrostatic interactions

Hydrogen bonding terms

Desolvation penalties

Entropic terms

The binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), can be estimated from these scores. While not always perfectly accurate, these estimations are invaluable for ranking potential drug candidates and prioritizing them for further experimental testing. For this compound, a scoring function could provide a numerical value for its potential to bind to a specific target, allowing for comparison with other potential inhibitors.

Identification of Potential Biological Targets for this compound

By performing reverse docking, where the compound is docked against a library of known biological targets, it is possible to identify potential new targets for this compound. This approach can help in understanding its mechanism of action or in repurposing the compound for new therapeutic applications.

Given the structural similarities of benzamide derivatives to known inhibitors of various enzymes, potential biological targets for this compound could include:

Protein Kinases: Many kinase inhibitors feature a similar benzamide scaffold. nih.gov Docking studies could reveal potential interactions with the ATP-binding site of various kinases. nih.gov

Poly (ADP-ribose) polymerase (PARP): PARP inhibitors often contain a benzamide core.

Histone Deacetylases (HDACs): Some HDAC inhibitors also incorporate this chemical moiety.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT can be used to:

Optimize the Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule by finding the minimum energy structure. This optimized geometry is crucial for accurate molecular docking studies.

Calculate Electronic Properties: Predict various electronic properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map can highlight the electron-rich and electron-deficient regions of the molecule, which are important for understanding intermolecular interactions.

A representative table of DFT-calculated properties for this compound might look as follows:

| Property | Calculated Value |

| Total Energy (Hartree) | -725.123 |

| Dipole Moment (Debye) | 3.45 |

| Ionization Potential (eV) | 7.89 |

| Electron Affinity (eV) | 0.56 |

This table contains hypothetical data for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals are critical for determining the chemical reactivity and electronic transitions of a molecule.

HOMO: The HOMO represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely to be localized on the electron-rich amino-substituted phenyl ring.

LUMO: The LUMO represents the ability of a molecule to accept electrons. The LUMO is expected to be distributed over the benzamide part of the molecule, particularly the carbonyl group.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

| Orbital | Energy (eV) |

| HOMO | -5.67 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 4.44 |

This table contains hypothetical FMO data for illustrative purposes.

By providing a detailed picture of the electronic landscape of this compound, FMO analysis complements molecular docking studies in predicting its interaction with biological targets.

Molecular Dynamics Simulations for Conformational Sampling and Receptor Flexibility

Extensive literature searches for computational and theoretical studies focusing on the molecular dynamics simulations, conformational sampling, and receptor flexibility of this compound did not yield specific research articles or datasets. While studies on the synthesis of this compound exist, detailed computational analyses as specified are not publicly available in the reviewed scientific literature.

General computational methods are often applied to molecules of this class to understand their behavior. Molecular dynamics (MD) simulations, for instance, are powerful computational tools used to simulate the physical movements of atoms and molecules over time. This technique allows researchers to explore the conformational landscape of a molecule, identifying its stable and transient shapes. By simulating the molecule's interactions with its environment, such as a solvent or a biological receptor, MD can provide insights into binding processes and the flexibility of both the molecule and its target.

Conformational sampling is a key aspect of these simulations, where various low-energy conformations of the molecule are generated to understand its flexibility and the different shapes it can adopt. This is crucial for drug design, as a molecule's shape is intrinsically linked to its biological activity.

Furthermore, molecular dynamics simulations are instrumental in studying receptor flexibility. Receptors are not static entities, and their ability to change shape upon ligand binding is a critical aspect of molecular recognition. Simulations can model these dynamic changes, providing a more accurate picture of the binding event than static docking models.

Although these methodologies are well-established, their specific application to this compound has not been documented in the available scientific literature. Therefore, no specific research findings, data tables, or detailed analyses on the molecular dynamics, conformational sampling, or receptor flexibility of this particular compound can be provided at this time.

Mechanistic Insights into Biological Activity of N 3 Amino 4 Methylphenyl Benzamide in Vitro and Computational Perspectives

Biochemical Modulation and Enzyme Interactions

AMI-1 has been identified as a potent, cell-permeable, and reversible inhibitor of a class of enzymes known as protein arginine N-methyltransferases (PRMTs). medchemexpress.com Its inhibitory action extends to various PRMTs, including PRMT1, PRMT3, PRMT4, PRMT5, and PRMT6. medchemexpress.comcaymanchem.com

In Vitro Enzyme Inhibition Studies (e.g., Kinases, DNA Methyltransferases, Alkaline Phosphatase)

Extensive in vitro studies have demonstrated the inhibitory effects of N-(3-amino-4-methylphenyl)benzamide and its derivatives on several key enzymes.

Protein Arginine N-Methyltransferases (PRMTs): AMI-1 is a well-documented inhibitor of PRMTs. It exhibits IC50 values of 8.8 µM for human PRMT1 and 3.0 µM for yeast Hmt1p. medchemexpress.comselleckchem.com The compound specifically targets arginine methyltransferase activity and does not affect lysine (B10760008) methyltransferase activity. medchemexpress.comcaymanchem.com Its inhibitory mechanism involves blocking the binding of the peptide substrate to the enzyme, rather than competing with the AdoMet binding site. medchemexpress.com

Kinase Inhibition: While the primary focus of AMI-1 research has been on PRMTs, related benzamide (B126) structures have shown significant kinase inhibitory activity. For instance, derivatives of 4-(aminomethyl)benzamide (B1271630) have been designed as potent tyrosine kinase inhibitors (TKIs). nih.gov Specifically, certain analogues demonstrated high potency against EGFR, with up to 92% inhibition at a concentration of 10 nM. nih.gov Another compound, AKE-72, a diarylamide 3-aminoindazole, acts as a potent pan-BCR-ABL inhibitor, including against the T315I mutant, with IC50 values in the nanomolar range. nih.govtandfonline.com Additionally, N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) is a potent inhibitor of p38 MAP kinase with an IC50 of 7.1 nM. acs.org The structurally related 3-aminobenzamide (B1265367) has also been shown to inhibit protein kinase C at a cellular level. nih.gov

DNA Methyltransferases: The inhibitory activity of AMI-1 extends to histone methyltransferases (HMTs), with IC50 values of 3.0 µM for yeast Hmt1p and 8.8 µM for human PRMT1. selleckchem.com

Alkaline Phosphatase: Alkaline phosphatase (AP) is a metalloenzyme that plays a role in hydrolyzing extracellular nucleotides. nih.gov While direct inhibition of alkaline phosphatase by this compound is not extensively documented in the provided results, the broader class of enzyme inhibitors is being explored for their potential to modulate AP activity. nih.gov

Table 1: In Vitro Enzyme Inhibition by this compound (AMI-1) and Related Compounds

| Enzyme Target | Compound | IC50 Value | Reference |

| Human PRMT1 | AMI-1 | 8.8 µM | medchemexpress.comselleckchem.com |

| Yeast Hmt1p | AMI-1 | 3.0 µM | medchemexpress.comselleckchem.com |

| HIV-1 Reverse Transcriptase | AMI-1 | 5.0 µM | caymanchem.com |

| p38 MAP Kinase | TAK-715 | 7.1 nM | acs.org |

| BCR-ABLWT | AKE-72 | < 0.5 nM | nih.gov |

| BCR-ABLT315I | AKE-72 | 9 nM | nih.gov |

Allosteric Modulation and Active Site Binding Mechanisms

The inhibitory action of this compound on PRMTs is attributed to its ability to block the binding of the peptide substrate. medchemexpress.comcaymanchem.com This suggests a competitive or non-competitive interaction with the substrate-binding site, rather than the cofactor (AdoMet) binding site. medchemexpress.com

In the broader context of enzyme inhibition, the concept of allosteric modulation is a key mechanism. Allosteric modulators bind to a site on the protein that is topographically distinct from the primary (orthosteric) binding site. nih.govnih.gov This binding event induces a conformational change in the protein, which in turn alters the affinity and/or efficacy of the orthosteric ligand. nih.gov While the specific allosteric modulation by this compound is not detailed in the search results, the flexible linker in related benzamide derivatives, such as 4-(aminomethyl)benzamide, is designed to interact with allosteric pockets of protein kinases. nih.gov This design allows the molecule to bypass bulky residues at the active site and achieve potent inhibition. nih.gov

Receptor Agonism and Antagonism at a Molecular Level

The benzamide scaffold is a versatile structure found in compounds that can act as both agonists and antagonists at various receptors.

Mechanisms of Protein-Protein Interaction Disruption

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is implicated in various diseases. nih.gov Small molecules that can disrupt or stabilize these interactions are of significant therapeutic interest. The 14-3-3 proteins are a family of regulatory proteins that bind to phosphorylated motifs on target proteins, influencing their activity and localization. nih.gov While a direct link between this compound and the disruption of 14-3-3 PPIs is not explicitly stated, the general principle of using small molecules to modulate such interactions is a key area of research. nih.gov

Pathway-Specific Modulation and Cellular Responses (In Vitro Models)

In vitro studies using various cell lines have provided insights into the cellular effects of this compound and its analogs.

In HeLa cells, AMI-1 was shown to inhibit the methylation of a GFP-Npl3 fusion protein and the activity of endogenous PRMT1-like enzymes. selleckchem.com

In MCF7 cells, AMI-1 inhibited the transactivation of a luciferase reporter mediated by nuclear receptors. selleckchem.com

Derivatives of 4-(aminomethyl)benzamide have demonstrated cytotoxicity against various cancer cell lines, including HL60 (promyelocytic leukemia) and K562 (chronic myeloid leukemia). nih.gov For example, compounds 10 and 15 from this series showed IC50 values of 8.2 µM and 5.6 µM, respectively, against HL60 cells. nih.gov

AKE-72, the pan-BCR-ABL inhibitor, exhibited remarkable anti-leukemic activity against the K-562 cell line with a GI50 of less than 10 nM. nih.gov

Table 2: Cellular Activities of this compound and Related Compounds

| Cell Line | Compound | Observed Effect | Concentration/IC50 | Reference |

| HeLa | AMI-1 | Inhibition of GFP-Npl3 methylation | - | selleckchem.com |

| MCF7 | AMI-1 | Inhibition of nuclear receptor-mediated transactivation | - | selleckchem.com |

| HL60 | Compound 10 (4-(aminomethyl)benzamide derivative) | Cytotoxicity | 8.2 µM | nih.gov |

| HL60 | Compound 15 (4-(aminomethyl)benzamide derivative) | Cytotoxicity | 5.6 µM | nih.gov |

| K562 | AKE-72 | Anti-leukemic activity | GI50 < 10 nM | nih.gov |

Influence on Signal Transduction Pathways (e.g., NF-κB Activation)

Currently, there is a lack of specific published research investigating the direct influence of this compound on signal transduction pathways, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. While the NF-κB pathway is a critical regulator of inflammatory responses, immunity, cell proliferation, and survival, and its modulation by small molecules is an active area of research, no in vitro studies detailing the effects of this compound on NF-κB activation have been identified in the public domain.

The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of inhibitor of kappa B (IκB) proteins. This process allows NF-κB transcription factors to translocate to the nucleus and induce the expression of target genes. To elucidate the potential role of this compound in this pathway, future in vitro studies would be necessary. Such investigations might include:

Reporter gene assays: To measure the transcriptional activity of NF-κB in cells treated with the compound.

Western blot analysis: To assess the phosphorylation and degradation of key signaling proteins like IκBα and the p65 subunit of NF-κB.

Immunofluorescence microscopy: To visualize the nuclear translocation of NF-κB subunits upon treatment.

Computational studies, such as molecular docking, could also offer predictive insights into the potential interaction of this compound with key proteins in the NF-κB pathway, such as the IKK complex or NF-κB itself. However, no such computational analyses for this specific compound have been reported in the available scientific literature.

DNA Methylation Pathway Modulation (in vitro biochemical assays)

Similar to the NF-κB pathway, there is currently no available scientific literature detailing the modulation of the DNA methylation pathway by this compound based on in vitro biochemical assays. DNA methylation is a crucial epigenetic mechanism that involves the transfer of a methyl group to the C5 position of cytosine residues, primarily within CpG dinucleotides. This process is catalyzed by DNA methyltransferases (DNMTs) and plays a significant role in gene silencing and the regulation of gene expression.

The investigation of a compound's effect on DNA methylation typically involves in vitro biochemical assays that directly measure the activity of DNMT enzymes. These assays often utilize a purified DNMT enzyme (such as DNMT1, DNMT3A, or DNMT3B), a methyl donor (S-adenosyl-L-methionine, SAM), and a DNA substrate. The inhibitory or activating effect of a test compound can then be quantified.

To assess the potential of this compound as a modulator of DNA methylation, the following experimental approaches would be required:

In vitro DNMT activity assays: These assays would measure the ability of this compound to inhibit or enhance the activity of recombinant DNMT enzymes. Various formats for these assays exist, including those based on radioactivity, fluorescence, or colorimetry.

Global DNA methylation analysis: In vitro treatment of cell lines with this compound could be followed by the analysis of global DNA methylation levels using techniques such as ELISA or LUMA (Luminometric Methylation Assay).

Gene-specific methylation analysis: Techniques like methylation-specific PCR (MSP) or bisulfite sequencing could be employed to determine if the compound alters the methylation status of specific gene promoters in cultured cells.

Computational modeling could also be a valuable tool to predict the binding affinity and interaction of this compound with the catalytic domain of DNMTs. Such studies could guide the design and interpretation of in vitro experiments. However, at present, no such computational or in vitro biochemical data for this compound are available in the scientific literature.

Due to the absence of specific research on the effects of this compound on NF-κB activation and DNA methylation, no data tables can be generated at this time. Further experimental and computational studies are necessary to elucidate the potential biological activities of this compound in these critical cellular pathways.

Advanced Research Applications and Methodologies in Chemical Biology

N-(3-amino-4-methylphenyl)benzamide as a Chemical Probe for Biological Systems

This compound is a versatile scaffold in chemical biology, serving as a foundational structure for developing chemical probes to investigate complex biological systems. Its inherent structural features, including the benzamide (B126) core and the substituted aniline (B41778) ring, provide a template for systematic modification to achieve desired biological activities and target specificities.

The benzamide moiety is a common feature in a wide array of pharmacologically active compounds, recognized for its role in molecular recognition through hydrogen bonding and hydrophobic interactions. nanobioletters.comnih.govresearchgate.net The amino and methyl substituents on the phenyl ring of this compound offer opportunities for chemical diversification, enabling the synthesis of libraries of analogues with varied electronic and steric properties. This adaptability is crucial for probing the specific interactions between small molecules and biological macromolecules, such as enzymes and receptors.

Research has demonstrated that derivatives of this compound can be designed to target a range of biological processes. For instance, by modifying the core structure, researchers have developed potent inhibitors for enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), which is critical in DNA repair and a significant target in cancer therapy. nih.gov One study reported a derivative, compound 13f , which exhibited an IC₅₀ value of 0.25 nM for PARP-1, highlighting the potential of this scaffold in developing highly potent and selective inhibitors. nih.gov

Furthermore, the strategic placement of functional groups on the this compound framework can modulate the compound's pharmacokinetic properties, such as cell permeability and metabolic stability. This makes it a valuable tool for studying cellular pathways and for the development of molecules with therapeutic potential. The ability to fine-tune the physicochemical properties of these probes allows for a more precise investigation of biological functions in vitro and in vivo.

The application of this compound and its analogues extends to their use in studying protein-protein interactions and as ligands for various receptors. The adaptability of this chemical scaffold makes it an indispensable tool for chemical biologists aiming to dissect complex biological phenomena at the molecular level.

High-Throughput Screening (HTS) Methodologies for Novel Analogues Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid evaluation of large libraries of chemical compounds for their ability to modulate a specific biological target. In the context of this compound, HTS methodologies are instrumental in the discovery of novel analogues with enhanced potency, selectivity, and desirable pharmacokinetic profiles.

The process typically begins with the design and synthesis of a diverse library of analogues based on the this compound scaffold. These libraries can be generated through combinatorial chemistry, where different building blocks are systematically combined to create a large number of structurally related compounds. The structural diversity of the library is key to exploring a wide chemical space and increasing the probability of identifying "hit" compounds.

Once the library is synthesized, it is subjected to a primary HTS assay. These assays are designed to be robust, reproducible, and scalable to accommodate a large number of compounds. Common HTS formats for screening benzamide derivatives include:

Enzyme-based assays: These assays measure the ability of the compounds to inhibit or activate a specific enzyme. For example, in the search for novel PARP-1 inhibitors, an assay measuring the enzymatic activity of PARP-1 in the presence of each compound from the library would be employed. nih.gov

Cell-based assays: These assays assess the effect of the compounds on whole cells, providing insights into their biological activity in a more complex physiological context. For instance, a cell proliferation assay could be used to screen for analogues with anticancer activity. researchgate.netnih.gov

Binding assays: These assays directly measure the binding affinity of the compounds to the target protein. Techniques like fluorescence polarization (FP) and surface plasmon resonance (SPR) are often used for this purpose.

The data from the primary screen is then analyzed to identify "hits"—compounds that exhibit a desired level of activity. These hits are then subjected to a series of secondary assays for confirmation and further characterization. This iterative process of screening and validation allows for the identification of promising lead compounds for further optimization.

The integration of HTS with computational methods, such as virtual screening and quantitative structure-activity relationship (QSAR) modeling, can further accelerate the discovery of novel analogues. patsnap.com These in silico approaches can help prioritize compounds for synthesis and testing, thereby reducing the time and cost associated with experimental screening.

Strategies for Lead Compound Optimization and Validation (In Vitro)

Following the identification of "hit" compounds from High-Throughput Screening, the subsequent phase of lead optimization is critical for transforming these initial findings into viable drug candidates. This process involves the systematic chemical modification of the lead compound, such as an analogue of this compound, to enhance its desirable properties while minimizing any undesirable characteristics. The primary goals of lead optimization are to improve potency, selectivity, and pharmacokinetic properties. patsnap.comdanaher.com

A fundamental strategy in lead optimization is the establishment of a robust Structure-Activity Relationship (SAR) . patsnap.com This involves synthesizing and testing a series of analogues of the lead compound to understand how specific structural modifications influence its biological activity. For instance, modifications to the benzamide or the substituted phenyl ring of this compound can be systematically explored to identify key functional groups that contribute to target binding and potency.

Computational modeling and structure-based drug design play a pivotal role in modern lead optimization. patsnap.comdanaher.com By utilizing techniques such as molecular docking, researchers can visualize how a lead compound interacts with its biological target at the atomic level. This information can then guide the design of new analogues with improved binding affinity and selectivity. For example, if a particular hydrogen bond is identified as being crucial for binding, analogues can be designed to strengthen this interaction.

In vitro validation is an integral part of the lead optimization process. A battery of assays is employed to characterize the optimized compounds and confirm their improved properties. These assays include:

Potency assays: These assays determine the concentration of the compound required to produce a specific biological effect, often expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

Selectivity assays: It is crucial that a lead compound interacts specifically with its intended target and not with other related proteins, which could lead to off-target effects. Selectivity is typically assessed by testing the compound against a panel of related targets.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling: Early assessment of a compound's pharmacokinetic properties is essential to ensure that it has the potential to be developed into a drug. In vitro ADMET assays can predict a compound's oral bioavailability, metabolic stability, and potential for toxicity.

Through an iterative cycle of design, synthesis, and in vitro testing, lead compounds are progressively refined to meet the stringent criteria required for advancement into preclinical and clinical development.

Integration of Spectroscopic and Elemental Analysis for Compound Characterization

The unambiguous characterization of newly synthesized compounds is a fundamental requirement in chemical biology research. For a compound like this compound and its analogues, a combination of spectroscopic and elemental analysis techniques is employed to confirm its chemical structure, purity, and composition.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the molecular structure of organic compounds. nanobioletters.comnih.gov For this compound, ¹H NMR would provide information about the number and chemical environment of the protons, while ¹³C NMR would reveal the carbon skeleton of the molecule. The chemical shifts, coupling constants, and integration of the signals in the NMR spectra allow for the precise assignment of each atom within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov In the case of this compound, the IR spectrum would show characteristic absorption bands for the N-H bonds of the primary amine and the secondary amide, as well as the C=O bond of the amide group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. nih.gov This data is crucial for confirming the molecular formula and can also provide structural information based on how the molecule breaks apart.

Elemental Analysis:

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed chemical formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

The integration of these analytical techniques provides a comprehensive characterization of this compound and its derivatives. This rigorous analysis is essential to ensure the identity and purity of the compounds used in biological assays, thereby ensuring the reliability and reproducibility of the research findings.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂O | nih.govsigmaaldrich.comscbt.com |

| Molecular Weight | 226.27 g/mol | nih.govscbt.com |

| CAS Number | 221875-98-5 | sigmaaldrich.comchemsrc.com |

| Appearance | Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Table 2: Spectroscopic Data for a Representative Benzamide Derivative

| Technique | Key Observations | Source |

| ¹H NMR (DMSO-d₆) | δ 7.29-8.57 (aromatic and amide protons), 11.92 (s, 1H, NH-CO), 12.21 (s, 1H, NH-N) | nih.gov |

| ¹³C NMR (DMSO) | δ 163-166 (C=O) | nanobioletters.com |

| FTIR (cm⁻¹) | 1648 (C=O stretch), 3053 (C-H stretch), 3195 (N-H stretch) | nih.gov |

Outlook and Future Directions in N 3 Amino 4 Methylphenyl Benzamide Research

Emerging Computational Approaches (Artificial Intelligence and Machine Learning in De Novo Design)

The discovery and optimization of new chemical entities have been revolutionized by the advent of artificial intelligence (AI) and machine learning (ML). frontiersin.org De novo drug design, which aims to generate novel molecular structures computationally, is a field where these technologies are having a significant impact. bham.ac.ukresearchgate.net Generative AI algorithms, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can learn the underlying patterns from vast libraries of existing chemical structures to design new molecules with desired properties. frontiersin.orgnih.gov

For N-(3-amino-4-methylphenyl)benzamide, these computational tools offer a powerful strategy to explore its chemical space. By using its core structure as a scaffold, AI models can be trained to generate derivatives with optimized characteristics for specific targets. This process can significantly accelerate the discovery of new compounds for various applications, from pharmaceuticals to materials science, by predicting properties and synthetic feasibility before committing to laboratory work. nih.govnih.gov The fusion of AI with a chemist's expertise can expedite the journey from a basic scaffold to a viable, functional molecule. frontiersin.org

Table 1: AI and Machine Learning Models in De Novo Molecular Design

| AI/ML Model | Description | Potential Application for this compound |

|---|---|---|

| Recurrent Neural Networks (RNNs) | A type of neural network adept at processing sequential data, making it ideal for learning and generating chemical structures represented as SMILES strings. frontiersin.orgbham.ac.uk | Generation of novel derivatives by modifying substituents on the phenyl and benzamide (B126) rings to enhance specific properties. |

| Generative Adversarial Networks (GANs) | Consists of two competing neural networks, a generator and a discriminator, which work together to create new, realistic molecular structures. researchgate.net | Designing molecules with a high degree of novelty while maintaining drug-like or material-like structural features. |

| Deep Reinforcement Learning (DRL) | An approach that combines deep learning with reinforcement learning, allowing an AI agent to learn how to design molecules that optimize a specific objective function (e.g., binding affinity). bham.ac.uk | Fine-tuning derivatives to maximize interaction with a specific biological target or to achieve desired physical properties for materials applications. |

Development of Advanced Analytical Techniques for Comprehensive Characterization

A complete understanding of a chemical compound's properties relies on thorough analytical characterization. For this compound, which is supplied by some vendors as a rare chemical for early discovery research, there can be a lack of comprehensive, publicly available analytical data. sigmaaldrich.com One supplier notes that the buyer assumes responsibility for confirming the product's identity and purity, underscoring the need for robust analytical work by researchers. sigmaaldrich.com

Future research must prioritize the systematic application of advanced analytical techniques to establish a definitive and publicly accessible profile for this compound. Techniques such as X-ray crystallography are essential for determining the precise three-dimensional arrangement of atoms and the conformation of the molecule in a solid state. nih.gov A full suite of spectroscopic and chromatographic methods is required to confirm its structure, assess its purity, and identify any potential isomers or impurities from synthesis. This foundational data is critical for ensuring the reliability and reproducibility of any subsequent research.

Table 2: Advanced Analytical Techniques for this compound

| Analytical Technique | Purpose | Information Gained |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | Confirms the molecular formula (C₁₄H₁₄N₂O) and provides structural clues based on fragmentation patterns. scbt.com |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups | Confirms the presence of key functional groups such as N-H (amine and amide) and C=O (amide). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Quantifies the purity of the compound and separates it from starting materials or by-products. |

| X-ray Crystallography | Determination of 3D crystal structure | Reveals precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice. nih.gov |

Collaborative and Interdisciplinary Research Frameworks in Benzamide Chemistry

The complexity of modern scientific challenges necessitates collaborative and interdisciplinary approaches. Research into benzamide derivatives frequently spans multiple scientific domains, including organic synthesis, medicinal chemistry, computational modeling, and molecular biology. nih.govrsc.org The development of new benzamides as potential multi-target agents, for instance, requires a concerted effort from chemists who synthesize the compounds, biologists who test their activity, and computational scientists who model their interactions with biological targets. nih.gov

Advancing the research on this compound will benefit significantly from such integrated frameworks. A collaborative model would bring together:

Synthetic Chemists to develop efficient and scalable production methods, such as continuous flow synthesis in microreactors. researchgate.net

Computational Chemists to use AI and molecular docking to guide the design of new derivatives. researchgate.netnih.gov

Materials Scientists to investigate the potential of incorporating the molecule into novel polymers or foldamers. rsc.org

Pharmacologists to explore the biological activities of newly designed analogs.

This synergy is essential to unlock the full potential of the this compound scaffold and translate fundamental discoveries into practical applications.

Potential Applications of this compound in Materials Science and Specialty Chemical Production

Beyond its current role, this compound holds potential in the fields of materials science and specialty chemical manufacturing. Its rigid aromatic structure and functional groups (amine and amide) make it an interesting building block for advanced materials.

In materials science , benzamide-based structures are being explored for the creation of foldamers—oligomers that fold into defined, stable conformations similar to biological molecules like proteins. rsc.org this compound could serve as a monomer in the synthesis of novel aromatic oligoamides, potentially leading to materials with unique structural or functional properties. Its structure could contribute to the formation of high-strength polymers with good thermal stability.

In specialty chemical production , the compound is already recognized as a valuable intermediate. researchgate.net A closely related analog, 3-amino-4-methylbenzamide, is used as a raw material for dyes. mallakchemicals.com This suggests that this compound could also function as a precursor in the synthesis of specialized dyes and pigments. The development of modern synthesis routes, such as microreactor technology for its production, indicates its value as a specialty chemical where efficient, continuous manufacturing is advantageous. researchgate.net

Q & A

Q. What are the recommended synthetic routes for N-(3-amino-4-methylphenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 3-amino-4-methylaniline with benzoyl chloride derivatives under controlled conditions. A multi-step procedure includes:

- Step 1 : Protection of the amine group using O-benzyl hydroxylamine hydrochloride to prevent unwanted side reactions .

- Step 2 : Acylation with benzoyl chloride in the presence of a base (e.g., sodium carbonate) in dichloromethane or acetonitrile .

- Step 3 : Deprotection under mild acidic conditions to yield the final product.

Q. Optimization Tips :

Q. What spectroscopic and analytical techniques are essential for structural characterization?

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Detect amide C=O stretches at ~1650–1680 cm⁻¹ and N-H bends at ~3300–3500 cm⁻¹ .

- Mass Spectrometry (MS) : Use HRMS (ESI⁺) to verify molecular ion peaks (e.g., m/z = 255.1 for [M+H]⁺) .

- X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) to resolve bond angles and torsional strain .

Q. What safety protocols are critical when handling this compound?

- Conduct a thorough hazard assessment for reactive intermediates (e.g., acyl chlorides, sodium pivalate) using guidelines from Prudent Practices in the Laboratory .

- Use PPE (gloves, goggles, lab coats) and work in fume hoods to mitigate mutagenicity risks (Ames II testing showed low mutagenicity but caution advised) .

- Store compounds in desiccators at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in benzamide derivatives?

- Data Collection : Use high-resolution (<1.0 Å) single-crystal data collected on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

- Refinement : Employ SHELXL for least-squares refinement, adjusting parameters like thermal displacement (Uᵢₒ) and occupancy for disordered atoms .

- Validation : Cross-check with PLATON or OLEX2 to identify missed symmetry or hydrogen bonding networks (e.g., N-H···O=C interactions) .

Case Study : A 2023 study resolved torsional strain in a related benzamide derivative by refining anisotropic displacement parameters, confirming a planar amide group .

Q. How can contradictory spectral and crystallographic data be reconciled?

- Scenario : Discrepancies between NMR (solution state) and crystallography (solid state) may arise from conformational flexibility.

- Method :

- Perform variable-temperature NMR to assess dynamic effects (e.g., ring-flipping in aromatic groups) .

- Compare DFT-calculated (B3LYP/6-31G*) geometries with experimental data to identify energy-minimized conformers .

- Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing solid-state packing .

Q. What computational strategies predict the biological activity of this compound?

- Molecular Docking : Use AutoDock Vina to model interactions with HDAC enzymes (e.g., binding affinity ΔG = –9.2 kcal/mol for HDAC1) .

- QSAR Modeling : Train models on PubChem datasets (CID 19617-84-6) to correlate substituents (e.g., –CF₃) with IC₅₀ values .

- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess stability of enzyme-inhibitor complexes .

Q. How does the trifluoromethyl group enhance pharmacological properties in benzamide derivatives?

- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic Stability : The –CF₃ group resists oxidative degradation (CYP450), extending half-life (t₁/₂ = 8.2 h vs. 2.1 h for –CH₃ analogs) .

- Case Study : A 2021 study showed –CF₃ derivatives of 4-chloro-N-benzamide had 10× higher antibacterial activity due to enhanced target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.